(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline
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Description
(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
GPR119 Agonists for Anti-diabetic Agents
A structurally novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif was identified as an early lead compound for anti-diabetic agents. Structural modifications to this motif, including the installation of a carbonyl group and a methyl group, significantly enhanced agonistic activity. This research led to the discovery of potent indoline-based GPR119 agonists that effectively lowered plasma glucose levels in rat models, suggesting potential applications in diabetes management (Sato et al., 2014).
5-Lipoxygenase-activating Protein Inhibitors
Research on the development of 5-lipoxygenase-activating protein inhibitors led to the creation of potent and selective compounds with excellent in vitro and in vivo inhibition of leukotriene synthesis. These compounds, which include indoline derivatives, have shown efficacy in models of allergen-induced asthma, indicating their potential in treating inflammatory diseases (Hutchinson et al., 2009).
Antimicrobial Activities
Indoline derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbial strains highlighted the antimicrobial potential of these compounds, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).
5-HT6 Receptor Ligands
The synthesis and pharmacological evaluation of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives demonstrated potent binding affinity and activity at the 5-HT(6) receptor, a target of interest for cognitive enhancement and the treatment of neurological disorders. These findings underscore the therapeutic potential of indoline derivatives in the field of neuropharmacology (Nirogi et al., 2011).
Dye-Sensitized Solar Cells
Indoline dyes, specifically metal-free organic dyes with a novel type of indoline structure, have been reported to achieve high efficiencies in dye-sensitized solar cells (DSSCs). The optimization of these dyes led to solar energy to current conversion efficiencies comparable to those of conventional metal-based dyes, highlighting the potential of indoline derivatives in renewable energy technologies (Horiuchi et al., 2004).
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-26(25,15-11-17-4-2-1-3-5-17)23-14-10-20-16-19(6-7-21(20)23)18-8-12-22-13-9-18/h1-9,11-13,15-16H,10,14H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTURLRDHUZNHB-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.